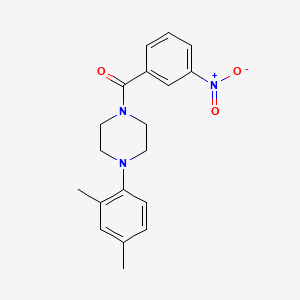
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone" is a derivative of piperazine, which is a chemical structure of interest due to its potential biological activities. Piperazine derivatives are known to exhibit a range of pharmacological properties, including anticancer and antituberculosis activities. The compound is not directly mentioned in the provided papers, but similar compounds with nitrophenyl piperazine motifs have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reductive amination method, as described in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . This method utilizes sodium triacetoxyborohydride as a reducing agent to yield the desired piperazine derivatives. The process is considered simple and convenient, and the resulting compounds are characterized by elemental analysis and spectral studies to confirm their structures.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the structure of related compounds, such as the 4-(4-nitrophenyl)piperazin-1-ium salts, has been determined through crystallography . These salts exhibit supramolecular assemblies that can be two-dimensional or three-dimensional, depending on the co-crystallized aromatic carboxylic acid. Such structural analyses are crucial for understanding the potential interactions of the compounds with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application in medicinal chemistry. These properties are typically determined after the synthesis of the compounds. Although the provided papers do not detail the properties of "this compound", similar compounds have been synthesized and their properties can be inferred to some extent .
科学的研究の応用
Anticancer and Antituberculosis Studies
Compounds similar to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone have shown significant promise in the treatment of both cancer and tuberculosis. For instance, a study on the derivatives of piperazin-1-yl methanone demonstrated notable anticancer and antituberculosis activities. Some of these compounds, specifically 3a and 3c, exhibited substantial in vitro anticancer activity, while compounds 3a, 3b, and 3c showed significant antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial Activity
Another study involved the synthesis of novel piperazine derivatives, including some that are structurally related to the compound . These derivatives showed significant antibacterial activity against various human pathogenic bacteria, indicating their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Corrosion Inhibition
The research on piperazin-1-yl methanone derivatives has also extended to the field of corrosion inhibition. Compounds like [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone demonstrated significant inhibition efficiency, suggesting their potential use in protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer Properties in Various Contexts
Additionally, several studies have highlighted the broad-spectrum anticancer activities of compounds structurally related to this compound. These compounds have shown promising results in various cancer models, indicating their potential in cancer treatment (Keefer, 2010).
作用機序
- Phenylpiperazine derivatives, like the one , often interact with α-adrenergic receptors. These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate .
- For antimicrobial agents, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), inhibition of DNA gyrase is a common mechanism. This disrupts bacterial DNA replication and leads to cell death .
- Pleuromutilin derivatives (another class of antibacterials) selectively bind to the bacterial peptidyl transferase center, interfering with protein synthesis .
Target of Action
Mode of Action
特性
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-7-18(15(2)12-14)20-8-10-21(11-9-20)19(23)16-4-3-5-17(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJSGVGQXCSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

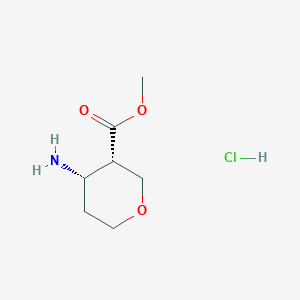
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)
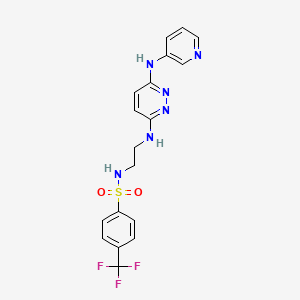

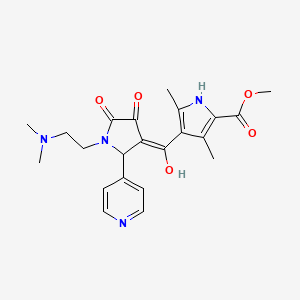
![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
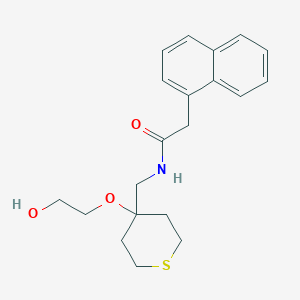
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)
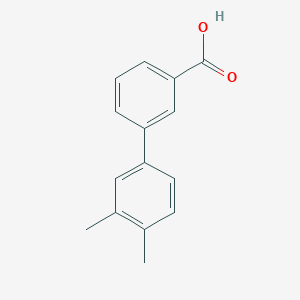
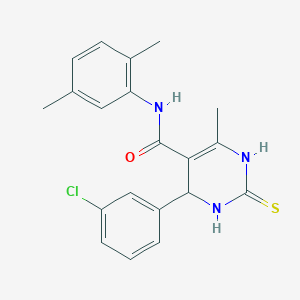

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)